Sudan II

Description

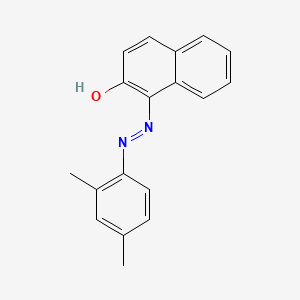

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTHDAVBDKKSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040706, DTXSID80859795 | |

| Record name | C.I. Solvent Orange 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1‐[(1E)‐2‐(2,4‐Dimethylphenyl)diazen‐1‐ yl]naphthalen‐2‐ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. solvent orange 7 appears as red crystals. Insoluble in water., Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline] | |

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sudan II | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water; sol in ethanol, acetone and benzene, Soluble in ether | |

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Sudan II | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Red needles, Brown-red crystals; red needles | |

CAS No. |

3118-97-6, 40881-21-8, 1014689-15-6 | |

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sudan Red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3118-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003118976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan II | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2,4-dimethylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Orange 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dimethylphenylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sudan Orange | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1014689-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUDAN RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C1M5O3ECT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

166 °C | |

| Record name | C.I. SOLVENT ORANGE 7 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6365 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sudan II: A Comprehensive Technical Guide to its Chemical Properties for Researchers and Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth overview of the chemical and toxicological properties of Sudan II (Solvent Orange 7), a synthetic azo dye. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for research and safety purposes.

Chemical and Physical Properties

This compound, with the IUPAC name 1-[(2,4-dimethylphenyl)azo]-2-naphthol, is a fat-soluble dye known for its vibrant red-orange color.[1] Historically used in various industrial applications for coloring oils, waxes, and plastics, its use in food products was banned due to toxicity concerns.[1]

Below is a summary of its key chemical and physical properties:

| Property | Value | References |

| IUPAC Name | 1-[(2,4-dimethylphenyl)azo]-2-naphthol | [1][2] |

| Synonyms | Solvent Orange 7, C.I. 12140, 1-(2,4-Xylylazo)-2-naphthol | |

| CAS Number | 3118-97-6 | |

| Chemical Formula | C₁₈H₁₆N₂O | |

| Molecular Weight | 276.33 g/mol | |

| Appearance | Red to orange-brownish powder | |

| Melting Point | 156–158 °C | |

| Solubility | Soluble in ethanol, acetone, chloroform, and benzene. Insoluble in water. | |

| Maximum Absorption (λmax) | 493 nm (in ethanol) |

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction. The process involves two main stages: diazotization of 2,4-dimethylaniline and the subsequent coupling with 2-naphthol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for azo dye synthesis.

Materials:

-

2,4-dimethylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-naphthol (β-naphthol)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Diazotization of 2,4-dimethylaniline:

-

Dissolve a specific molar equivalent of 2,4-dimethylaniline in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir continuously.

-

The completion of the diazotization can be checked using starch-iodide paper.

-

-

Preparation of the Coupling Component:

-

Dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

-

A colored precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Filter the crude this compound precipitate using vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound crystals.

-

Dry the purified crystals in a desiccator.

-

Logical Workflow for this compound Synthesis:

Analytical Methodology: Detection of this compound

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the detection and quantification of this compound in various matrices, particularly in foodstuffs.

Experimental Protocol: HPLC-UV/Vis Detection of this compound

The following is a generalized HPLC protocol for the detection of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV/Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

Procedure:

-

Sample Preparation:

-

Extract this compound from the sample matrix using a suitable organic solvent like acetonitrile or a mixture of solvents.

-

The extraction can be enhanced by ultrasonication or heating.

-

Centrifuge the extract to remove solid particles.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile, methanol, and water in varying proportions (e.g., isocratic or gradient elution).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

-

Detection: Monitor the absorbance at the λmax of this compound (around 493 nm).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Experimental Workflow for HPLC Analysis of this compound:

Toxicology and Metabolism

This compound is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans. However, studies in animals have raised concerns about its potential genotoxicity.

Metabolism of this compound

The primary metabolic pathway for this compound involves the reductive cleavage of the azo bond (-N=N-). This biotransformation is primarily carried out by azoreductases present in the liver and intestinal microflora. The cleavage of the azo bond results in the formation of aromatic amines, which are known to be potentially carcinogenic. The main metabolites of this compound are 2,4-dimethylaniline and 1-amino-2-naphthol.

Metabolic Pathway of this compound:

Genotoxicity

The genotoxicity of this compound is attributed to its metabolites. These aromatic amines can be further metabolized in the body to reactive intermediates that can bind to DNA, forming DNA adducts. The formation of these adducts can lead to mutations and chromosomal damage, which are key events in the initiation of cancer.

Potential Interactions with Cellular Signaling Pathways

The genotoxic nature of this compound and its metabolites suggests potential interactions with cellular signaling pathways that respond to DNA damage and cellular stress. While direct studies on this compound's effects on these pathways are limited, its known ability to cause DNA damage allows for the postulation of its impact on key signaling cascades relevant to drug development and toxicology.

DNA Damage Response and Apoptosis

DNA damage, such as that caused by the metabolites of this compound, triggers a complex cellular response aimed at repairing the damage or, if the damage is too severe, inducing programmed cell death (apoptosis). This response involves the activation of sensor proteins that, in turn, activate transducer kinases like ATM and ATR. These kinases then phosphorylate a range of downstream targets, including p53, which can halt the cell cycle and induce the expression of pro-apoptotic proteins like Bax and Puma.

Potential Intersection of this compound with the Apoptosis Pathway:

Inflammatory Signaling Pathways (NF-κB and MAPK)

Genotoxic stress can also lead to the activation of inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the cellular response to a wide range of stimuli, including DNA damage and oxidative stress. Chronic activation of these pathways is linked to inflammation and cancer. While direct evidence is lacking, it is plausible that the cellular stress induced by this compound metabolites could lead to the activation of NF-κB and MAPK cascades, contributing to its toxic effects.

Potential Activation of NF-κB and MAPK Pathways by this compound-Induced Stress:

Conclusion

This compound is a well-characterized azo dye with known chemical properties and established analytical methods for its detection. Its toxicological profile, particularly its genotoxicity stemming from its metabolic activation to aromatic amines, warrants careful handling and consideration in any research or industrial setting. For drug development professionals, understanding the potential of this compound and its metabolites to induce DNA damage and activate cellular stress response pathways is crucial for assessing potential liabilities of structurally related compounds. Further research is needed to elucidate the specific molecular interactions of this compound and its metabolites with cellular signaling components.

References

Sudan II mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Sudan II

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic azo dye, is recognized for its potential carcinogenic properties, primarily driven by its metabolic activation into genotoxic intermediates. This technical guide delineates the core mechanism of action of this compound, focusing on its metabolic pathways, the formation of DNA adducts, and the subsequent cellular consequences. The information presented herein is a synthesis of available toxicological data, intended to provide a comprehensive resource for researchers in toxicology and drug development. While this compound's primary mechanism is not the modulation of specific signaling pathways typical of therapeutic agents, its interaction with metabolic enzymes and direct damage to genetic material represent a critical area of study for understanding chemical carcinogenesis.

Core Mechanism of Action: Metabolic Activation and Genotoxicity

The toxicity of this compound is not inherent to the parent molecule but is a consequence of its biotransformation. The mechanism can be broadly categorized into two critical stages: metabolic activation and subsequent genotoxicity through DNA adduct formation.

Metabolic Activation

The lipophilic nature of this compound allows for its absorption, after which it undergoes metabolism primarily in the liver and by the intestinal microflora.[1]

-

Azo Bond Reduction: The initial and rate-limiting step is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductase enzymes present in liver microsomes and gut bacteria.[1][2] This cleavage breaks the this compound molecule into aromatic amines. The primary metabolite of concern from this compound is 2,4-dimethylaniline .[2]

-

Oxidative Metabolism: The resulting aromatic amine, 2,4-dimethylaniline, is then a substrate for Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily in the liver.[1] While the specific CYP isozymes that metabolize 2,4-dimethylaniline are not definitively identified in the provided literature, the general pathway for aromatic amines involves N-hydroxylation. This is followed by the formation of highly reactive electrophilic species, such as arylnitrenium ions .

Genotoxicity: DNA Adduct Formation

The electrophilic arylnitrenium ions generated during metabolic activation are the ultimate carcinogenic species.

-

Covalent Bonding to DNA: These reactive intermediates readily attack nucleophilic sites on DNA bases, forming stable, covalent DNA adducts.

-

Target Sites: The primary targets for adduction are the N7, N3, and O6 positions of guanine and adenine. For many aromatic amines, the C8 position of guanine is a preferential site of adduction.

-

Structural DNA Damage: The formation of these bulky chemical adducts distorts the helical structure of DNA. This structural perturbation can interfere with normal cellular processes like DNA replication and transcription, leading to mutations if not properly repaired by the cell's DNA repair machinery. These mutations, if they occur in critical proto-oncogenes or tumor suppressor genes, can lead to the initiation of carcinogenesis.

A recent study also identified a potential secondary mechanism involving the interaction and inhibition of the enzyme Aldo-Keto Reductase Family 1 Member D1 (AKR1D1) by this compound, which may contribute to liver carcinogenesis through the accumulation of bile acids.

Signaling Pathways and Experimental Workflows

The primary mechanism of this compound is direct chemical genotoxicity rather than the targeted modulation of specific intracellular signaling cascades. The "pathway" is therefore a metabolic and chemical reaction sequence.

Diagrams of Core Mechanisms

The following diagrams illustrate the key pathways and a general experimental workflow for assessing the genotoxicity of azo dyes.

Caption: Metabolic activation pathway of this compound.

Caption: Genotoxicity pathway via DNA adduct formation.

Caption: Modified Ames test workflow for azo dyes.

Quantitative Data

The available quantitative data for this compound is limited. The following tables summarize key findings from the literature.

| Parameter | Matrix/System | Value | Reference |

| Binding Constant (K) | Lecithin Liposomes | 1.86 x 10⁴ M⁻¹ | |

| Binding Molar Ratio (N) | Lecithin Liposomes | 1/29 (this compound/Lecithin) | |

| Binding Constant (K) | E. coli Membranes | 1.86 x 10⁴ M⁻¹ | |

| Binding Molar Ratio (N) | E. coli Membranes | 1/29 (this compound/Phospholipid) | |

| Binding Constant (K) | Bovine Serum Albumin | 1.22 x 10⁴ M⁻¹ (at 293 K) | |

| Lower Limit of Quantification | Rat Blood | 0.2 µg/L | |

| HPLC Detection Limit | Food Samples | 0.001 - 0.005 ppm |

Table 1: Physicochemical and Analytical Data for this compound

| Animal Model | Dose Administration | Key Findings | Reference |

| Rabbit | 333 mg/kg body weight in drinking water for 14 days | Significant decrease in WBCs, RBCs, Hb, and Ht. Significant elevation in liver enzymes (ALT, AST) and kidney function markers (urea, creatinine). | |

| Mouse | Bladder implantation | High incidence of bladder carcinomas. |

Table 2: In Vivo Toxicological Data for this compound

Experimental Protocols

Detailed, step-by-step protocols for this compound are not widely published. The following sections describe the general methodologies and key modifications relevant to testing azo dyes.

Modified Ames Test for Azo Dye Mutagenicity

The standard Ames test is often insufficient for azo dyes as it lacks the necessary reductive step. A modified protocol is required.

-

Objective: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-deficient (his⁻) strains of Salmonella typhimurium.

-

Bacterial Strains: Typically TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively.

-

Metabolic Activation System (S9 Mix):

-

Liver Fraction: Use uninduced hamster liver S9 fraction, which has been shown to be more effective than the standard Aroclor-induced rat liver S9 for activating aromatic amines.

-

Reductive Component: Add Flavin Mononucleotide (FMN) to the S9 cofactor mix. FMN acts as a cofactor for azoreductases, facilitating the critical initial cleavage of the azo bond.

-

Cofactors: The S9 mix should also contain cofactors for oxidative metabolism, such as NADP⁺ and glucose-6-phosphate.

-

-

Protocol Outline:

-

Prepare the modified S9 mix containing FMN and hamster liver S9.

-

In a test tube, combine the Salmonella tester strain, the test chemical (this compound dissolved in a suitable solvent like DMSO), and the modified S9 mix.

-

Pre-incubate the mixture for 20-30 minutes at 37°C. This step is crucial to allow for both the reductive and oxidative metabolic reactions to occur.

-

After pre-incubation, add top agar to the mixture.

-

Pour the contents onto a minimal glucose agar plate (lacking histidine).

-

Incubate the plates for 48-72 hours at 37°C.

-

Count the number of revertant colonies (his⁺). A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic response.

-

In Vitro Cytotoxicity Assay (General Protocol)

These assays measure cell viability or death after exposure to a toxicant.

-

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

-

Cell Lines: A human liver cell line, such as HepG2, is relevant for studying hepatotoxicity.

-

Methodology (e.g., MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in the culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (typically <0.5%). Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and solvent-only controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the solvent control. Plot the viability against the log of the this compound concentration to determine the IC50 value from the dose-response curve.

-

Conclusion

The core mechanism of action for this compound is firmly rooted in its metabolic activation to reactive intermediates that cause genotoxicity. The primary pathway involves azo-reduction to 2,4-dimethylaniline, followed by CYP-mediated oxidation to an electrophilic species that forms covalent adducts with DNA. This leads to mutations and initiates carcinogenesis. While specific signaling pathway involvement is not well-documented, the direct chemical assault on the genome is the principal driver of its toxicity. Further research is needed to fully elucidate the specific CYP enzymes involved, the complete profile of DNA adducts formed, and the potential role of secondary mechanisms such as AKR1D1 inhibition. The experimental protocols outlined provide a framework for the continued investigation of this compound and other analogous azo dyes.

References

Sudan II: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sudan II, a fat-soluble azo dye, and its applications in a laboratory setting. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize histological and cytological staining techniques for the visualization and analysis of lipids.

Introduction to this compound

This compound (C.I. 12140, Solvent Orange 7) is a lysochrome, a fat-soluble dye, primarily used for the staining of neutral lipids, triglycerides, and lipoproteins.[1][2] Its strong affinity for hydrophobic substances makes it an effective tool for the visualization of lipid droplets and other fatty components within biological samples.[3][4] The staining mechanism is a physical process wherein the dye, being more soluble in the lipids present in the tissue than in its solvent, preferentially partitions into and colors the lipid structures.[5] This results in a characteristic orange-red to red coloration of the targeted lipids.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the preparation of staining solutions and for understanding the behavior of the dye in various experimental conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₈H₁₆N₂O | |

| Molecular Weight | 276.33 g/mol | |

| Appearance | Red to orange-brownish powder/crystals | |

| Melting Point | 156 - 158 °C | |

| Maximum Absorption (λmax) | 493 nm (in ethanol), 420 nm (secondary peak) | |

| 498 nm (in ethanol) | ||

| 490 nm (in ethanol, for a mixture with Sudan I) | ||

| Molar Extinction Coefficient (ε) | ≥14000 at 491-497nm in methanol (at 0.005g/L) | |

| ≥9000 at 419-425nm in methanol (at 0.005g/L) |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble (54.45µg/L at 25℃) | |

| Ethanol | 1 mg/mL | |

| DMSO | 30 mg/mL (108.56 mM) | |

| Chloroform | 10 mg/mL | |

| Acetone | Soluble | |

| Benzene | Soluble | |

| Ethyl Acetate | Slightly Soluble |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in staining various biological samples. It is crucial to handle this compound with appropriate safety precautions, as it is a potential carcinogen and may cause irritation. Always consult the Safety Data Sheet (SDS) before use.

Staining of Lipids in Frozen Tissue Sections

Frozen sections are ideal for lipid staining as the fixation and embedding process for paraffin sections can remove lipids.

Materials:

-

Fresh or formalin-fixed unprocessed tissue

-

Cryostat

-

Adhesive microscope slides

-

10% Formalin, phosphate-buffered

-

This compound staining solution (e.g., 0.1-0.5% w/v in 70% ethanol or a mixture of acetone and ethanol)

-

70% Ethanol

-

Distilled water

-

Nuclear counterstain (e.g., Hematoxylin)

-

Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

-

Cut frozen sections at 8-10 µm thickness using a cryostat and mount them on adhesive slides.

-

Fix the sections in 10% phosphate-buffered formalin for 1 minute.

-

Rinse the slides in two changes of distilled water.

-

Briefly rinse the sections in 70% ethanol.

-

Immerse the slides in the this compound staining solution for 10-20 minutes.

-

Differentiate the staining by briefly rinsing in 70% ethanol. This step removes excess stain.

-

Wash the slides thoroughly in distilled water.

-

If desired, counterstain the nuclei with a suitable hematoxylin solution for 2-3 minutes.

-

Wash in several changes of tap water to "blue" the hematoxylin.

-

Mount the coverslip using an aqueous mounting medium.

Expected Results:

-

Lipids, triglycerides: Orange-red to red

-

Nuclei: Blue (if counterstained)

Staining of Lipids in Paraffin-Embedded Tissue Sections

While not the preferred method, some protein-bound lipids can be demonstrated in paraffin sections. Special fixation techniques may be required to preserve lipids through processing.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene or a xylene substitute

-

Graded ethanol series (100%, 95%, 70%)

-

This compound staining solution

-

70% Ethanol

-

Distilled water

-

Nuclear counterstain

-

Aqueous mounting medium

Procedure:

-

Deparaffinize the sections by immersing the slides in two changes of xylene for 10 minutes each.

-

Rehydrate the sections by passing them through a graded series of ethanol: 100% (2 changes, 10 minutes each), 95% (5 minutes), and 70% (5 minutes).

-

Rinse well in distilled water.

-

Proceed with the staining protocol as described for frozen sections (steps 5-10).

Staining of Intracellular Lipids in Cultured Cells

This protocol is adapted for staining lipids in adherent cells grown in multi-well plates.

Materials:

-

Cultured cells in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

This compound staining solution

-

70% Ethanol

-

Distilled water

-

Nuclear counterstain (optional)

-

Mounting medium (if imaging on slides)

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Rinse the cells briefly with 70% ethanol.

-

Incubate the cells with the this compound staining solution for 20-30 minutes.

-

Remove the staining solution and differentiate with 70% ethanol for 1-2 minutes.

-

Wash the cells three times with distilled water.

-

If desired, counterstain with a suitable nuclear stain.

-

Wash again with distilled water.

-

The cells can now be visualized by brightfield microscopy.

Visualizations

The following diagrams illustrate the mechanism of this compound staining and a typical experimental workflow.

Caption: Principle of this compound lipid staining.

Caption: Experimental workflow for this compound staining.

Applications in Research and Drug Development

This compound staining is a valuable technique in various research areas:

-

Histology and Pathology: For the demonstration of fatty changes in tissues (steatosis) in conditions such as fatty liver disease.

-

Cell Biology: To visualize and quantify intracellular lipid droplets in studies of lipid metabolism and storage disorders.

-

Drug Development: To assess the effect of therapeutic compounds on lipid accumulation or distribution in cells and tissues.

-

Toxicology: To identify lipid accumulation as a marker of cellular injury.

While this compound is an effective lipid stain, it is important to note that it is considered a category 3 carcinogen by the International Agency for Research on Cancer (IARC). Therefore, appropriate safety measures must be strictly followed during its handling and disposal.

References

Sudan II: A Technical Guide to its Absorption Spectrum and Applications

This technical guide provides an in-depth analysis of the absorption spectrum of Sudan II, a fat-soluble azo dye. Tailored for researchers, scientists, and drug development professionals, this document details the spectrophotometric properties of this compound, outlines experimental protocols for its analysis, and illustrates a typical workflow for its application in histological staining.

Core Spectrophotometric Data

The spectrophotometric characteristics of this compound are crucial for its quantification and application in various scientific disciplines. The maximum absorption wavelength (λmax) and molar absorptivity (ε) are key parameters that vary with the solvent used. A summary of these quantitative data is presented below.

| Solvent | Maximum Absorption Wavelength (λmax) | Molar Absorptivity (ε) |

| Ethanol | 498 nm[1] | 15,800 M⁻¹cm⁻¹[1] |

| Chloroform | 498 nm[2] | Not Reported |

| Methanol | 491-497 nm | ≥14,000 M⁻¹cm⁻¹ (at 0.005 g/L)[3] |

| Not Specified | 493 (420) nm[4] | Not Reported |

Experimental Protocol: Determination of Absorption Spectrum

The following protocol outlines the methodology for determining the absorption spectrum of this compound using a UV-Vis spectrophotometer. This procedure is fundamental for verifying the purity of the dye and for developing quantitative assays.

1. Materials and Reagents:

-

This compound (powder)

-

Spectrophotometric grade solvent (e.g., ethanol, chloroform, or methanol)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

-

UV-Vis spectrophotometer

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

3. Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for establishing a calibration curve and ensuring that the absorbance readings fall within the linear range of the instrument.

4. Spectrophotometer Setup and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for the scan (e.g., 300-700 nm) to cover the expected absorption region of this compound.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

-

Rinse the cuvette with a small amount of the most dilute working solution before filling it with that solution.

-

Place the cuvette with the sample in the spectrophotometer and record the absorption spectrum.

-

Repeat the measurement for all the working solutions, starting from the most dilute and proceeding to the most concentrated.

5. Data Analysis:

-

From the recorded spectra, identify the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance at λmax versus the concentration of the this compound solutions.

-

According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. The molar absorptivity (ε) can be calculated from the slope of the calibration curve using the equation: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Histological Staining Workflow

This compound is primarily utilized as a lysochrome (fat-soluble dye) for the staining of triglycerides and other lipids in histological sections. The following diagram illustrates a typical workflow for such a staining procedure.

This comprehensive guide provides essential technical information on the absorption spectrum of this compound and its practical application. The provided data and protocols are intended to support researchers in the accurate and effective use of this dye in their scientific endeavors.

References

- 1. PhotochemCAD | this compound [photochemcad.com]

- 2. This compound (C. I. 12140), 100 g, CAS No. 3118-97-6 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - France [carlroth.com]

- 3. This compound | 3118-97-6 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Sudan II: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan II, also known by its Colour Index name Solvent Orange 7, is a synthetic, fat-soluble azo dye.[1][2] Historically, it has been utilized in various industrial applications for coloring oils, waxes, and plastics. In the scientific realm, it serves as a biological stain for lipids, triglycerides, and lipoproteins.[1][3] However, its classification as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) has curtailed its use, particularly in food products, due to toxicological concerns.[4] This guide provides a comprehensive overview of the molecular and physical characteristics of this compound, detailed experimental protocols for its analysis, and an examination of its metabolic pathways.

Molecular Structure and Chemical Formula

This compound is chemically identified as 1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol. It possesses a molecular formula of C18H16N2O and a molecular weight of approximately 276.33 g/mol . The structure features a naphthalene ring system linked to a dimethylphenyl group via an azo bridge (-N=N-).

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, offering a comparative overview of its physical and chemical characteristics.

| Property | Value | References |

| Molecular Formula | C18H16N2O | |

| Molecular Weight | 276.33 g/mol | |

| CAS Number | 3118-97-6 | |

| IUPAC Name | 1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol | |

| Synonyms | Solvent Orange 7, C.I. 12140, 1-(2,4-Xylylazo)-2-naphthol | |

| Appearance | Red to orange-brownish powder/crystals | |

| Melting Point | 156-158 °C | |

| Maximum Absorption (λmax) | 493 nm (in an unspecified solvent), 496-500 nm (in CHCl3) | |

| Solubility | Insoluble in water; Soluble in organic solvents such as methanol, ethanol, DMSO, acetone, chloroform, and benzene. |

Experimental Protocols

Analytical Determination of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the detection and quantification of this compound in food samples.

Instrumentation and Conditions:

-

HPLC System: Equipped with a Photodiode Array Detector (PDAD).

-

Column: SunFire C18 (100 Å, 5 µm, 4.6 mm × 150 mm).

-

Mobile Phase: A mixture of methanol, water, and acetonitrile in a 77:3:20 volume ratio.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 40°C.

-

Detection Wavelength: 490 nm.

Procedure:

-

Sample Preparation: An extraction procedure suitable for the matrix of interest should be employed. For instance, chili- and curry-containing foodstuffs can be extracted with acetonitrile.

-

Chromatographic Analysis: Inject the prepared sample extract into the HPLC system.

-

Quantification: Create a calibration curve using standard solutions of this compound at known concentrations to quantify the amount of this compound in the sample.

Staining of Lipids in Biological Samples

This protocol provides a general method for using Sudan dyes to stain lipids in frozen sections.

Materials:

-

Frozen tissue sections

-

10% formalin

-

Propylene glycol

-

This compound staining solution (e.g., saturated solution in 70% ethanol)

-

Nuclear Fast Red (for counterstaining)

-

Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

-

Fix frozen sections on a glass slide with fresh 10% formalin.

-

Wash the fixed sections with distilled water.

-

Dehydrate the sections through a graded series of alcohols.

-

Immerse the slides in the this compound staining solution for a designated period (this may require optimization).

-

Differentiate the stain by briefly rinsing in 70% alcohol.

-

Wash thoroughly with distilled water.

-

If desired, counterstain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.

-

Wash with tap water and then rinse with distilled water.

-

Mount the coverslip using an aqueous mounting medium.

Expected Results: Lipids, triglycerides, and lipoproteins will be stained a red-orange color.

Metabolic Pathway and Toxicity

The toxicity of this compound is primarily linked to its metabolism. In the human body, particularly through the action of intestinal microflora, the azo bond of this compound can be reductively cleaved. This metabolic activation process generates aromatic amines, which are known to be potentially carcinogenic.

The following diagram illustrates the proposed metabolic pathway of this compound, leading to the formation of its constituent aromatic amines.

Caption: Proposed metabolic pathway of this compound.

Conclusion

This compound remains a compound of interest for both its historical applications and its toxicological profile. A thorough understanding of its chemical and physical properties, coupled with reliable analytical methods, is crucial for monitoring its presence and understanding its biological impact. The metabolic pathway, leading to the formation of carcinogenic aromatic amines, underscores the health concerns associated with this dye. The information provided in this guide serves as a valuable technical resource for professionals engaged in research, analysis, and the development of safer alternatives.

References

- 1. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and this compound Azo Dyes and Their Metabolites [frontiersin.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sudan stain - Wikipedia [en.wikipedia.org]

- 4. Determination of Sudan I and II in Food by High-Performance Liquid Chromatography after Simultaneous Adsorption on Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Sudan II (CAS Number 3118-97-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan II, also known as Solvent Orange 7, is a synthetic, fat-soluble azo dye. This document provides a comprehensive technical overview of this compound (CAS 3118-97-6), consolidating critical data for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, toxicological profile, metabolic pathways, analytical detection methods, and industrial applications of this compound. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for key analytical methods are provided, and metabolic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological interactions.

Physicochemical Properties

This compound is a red to orange-brownish crystalline powder.[1][2][3] Its chemical structure features a naphthalene ring system linked to a dimethylphenyl group via an azo bridge. This lipophilic nature dictates its solubility primarily in organic solvents and lipids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3118-97-6 | [4] |

| Molecular Formula | C₁₈H₁₆N₂O | [5] |

| Molecular Weight | 276.34 g/mol | |

| Appearance | Red to orange-brownish powder/crystals | |

| Melting Point | 156-158 °C | |

| Boiling Point | ~419.24 °C (rough estimate) | |

| Solubility | Insoluble in water. Soluble in ethanol, acetone, benzene, chloroform (10 mg/mL), and DMSO (30 mg/mL). | |

| Maximum Absorption (λmax) | 493 nm (in ethanol) | |

| Colour Index Number | 12140 |

Toxicology and Carcinogenicity

The toxicological profile of this compound is of significant concern, primarily due to its potential carcinogenicity and mutagenicity, which are largely attributed to its metabolic products.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen , meaning it is "not classifiable as to its carcinogenicity to humans." This classification is based on inadequate evidence in humans but limited evidence of carcinogenicity in experimental animals. Studies have shown that bladder implantation of this compound in mice resulted in a high incidence of bladder carcinomas.

Mutagenicity and Genotoxicity

This compound has demonstrated mutagenic properties in some assays. Early studies showed it induced mutations in Salmonella typhimurium TA1538 in the presence of a rat liver preparation (S9 activation). Molecular modeling studies suggest that this compound and its metabolites can form DNA adducts, causing significant perturbations to the DNA helical structure, which could impact DNA repair and replication processes.

Acute and Other Toxic Effects

Table 2: Summary of Toxicological Data for this compound

| Toxicological Endpoint | Observation | Reference(s) |

| IARC Classification | Group 3: Not classifiable as to its carcinogenicity to humans. | |

| Animal Carcinogenicity | Limited evidence; bladder carcinomas in mice upon implantation. | |

| Mutagenicity | Positive in Salmonella assays with metabolic activation. | |

| Genotoxicity | Forms DNA adducts and perturbs DNA structure. | |

| Organ Toxicity | Potential for liver and kidney damage in animal studies. | |

| Irritation | Irritating to eyes, skin, and respiratory system. |

Metabolism and Degradation

The metabolism of this compound is a critical factor in its toxicity. The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-).

This breakdown is primarily carried out by azoreductases, which are enzymes present in the liver and, significantly, in the microflora of the human gastrointestinal tract. The enzymatic breakdown results in the formation of aromatic amines. For this compound, the key metabolite identified is 2,4-dimethylaniline. These aromatic amines are considered to be the ultimate carcinogens, as they can be further metabolized to reactive intermediates that bind to DNA.

Metabolic Pathway Diagram

The reductive cleavage of this compound by azoreductases can be represented by the following diagram:

Analytical Methodologies

Accurate detection and quantification of this compound, particularly in food matrices, are crucial for regulatory enforcement and public safety. Various analytical methods have been developed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Sudan dyes.

-

Detection: UV-Vis or Photodiode Array (PDA) detectors are frequently used, with detection wavelengths typically set around the maximum absorbance of the dyes (e.g., 488-493 nm for this compound).

-

Columns: Reversed-phase C18 columns are standard for separating Sudan dyes.

-

Mobile Phase: Isocratic or gradient elution with mixtures of acetonitrile, methanol, and water is common.

For higher sensitivity and confirmatory analysis, HPLC is often coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS). This allows for the unambiguous identification and quantification of Sudan dyes at very low levels.

Sample Preparation

Effective sample preparation is critical for accurate analysis, especially in complex matrices like food.

-

Extraction: Solvent extraction is the primary step, with acetonitrile being a commonly used solvent.

-

Cleanup: Solid-Phase Extraction (SPE) is frequently employed to remove interfering matrix components. C18 cartridges are often used for this purpose.

Experimental Protocol: HPLC-PDA Analysis of Sudan Dyes in Food

This protocol is a generalized procedure based on common practices cited in the literature.

-

Sample Extraction:

-

Weigh 5-10 g of the homogenized food sample into a centrifuge tube.

-

Add 20-25 mL of acetonitrile.

-

Vortex or shake vigorously for 15-30 minutes.

-

Centrifuge at high speed (e.g., 8000 rpm) for 10-15 minutes.

-

Collect the supernatant (the acetonitrile extract).

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing methanol followed by water through it.

-

Dilute the acetonitrile extract with water to facilitate analyte retention.

-

Load the diluted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a water/acetonitrile mixture to remove polar interferences.

-

Elute the Sudan dyes from the cartridge with a small volume of a suitable organic solvent (e.g., pure acetonitrile or methanol).

-

-

HPLC-PDA Analysis:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with acetonitrile/water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: PDA detector monitoring at 493 nm for this compound.

-

Quantification: Use a calibration curve prepared from certified standards of this compound.

-

Experimental Workflow Diagram

Industrial Applications and Regulations

This compound has been used industrially to color nonpolar substances such as oils, fats, waxes, greases, and various hydrocarbon products. It was also historically used as a food dye in the United States under the designation FD&C Red No. 32. However, due to its toxicity, the FDA banned its use in food in 1956.

Currently, the use of this compound as a food additive is prohibited in many jurisdictions, including the European Union and the United States, due to its classification as a potential carcinogen. Despite these bans, there have been incidents of its illegal use to enhance the color of food products like chili powder and palm oil, leading to significant food recalls.

References

An In-Depth Technical Guide to Sudan II as a Lysochrome Fat-Soluble Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan II, also known as Solvent Orange 7, is a synthetic azo dye characterized by its vibrant orange-red color. It belongs to the lysochrome class of dyes, which are fat-soluble and used for the histological staining of lipids.[1][2] Its lipophilic nature allows it to readily dissolve in neutral fats, triglycerides, and lipoproteins, making it a valuable tool in microscopy and histochemistry for the visualization of these cellular components.[2] Beyond its role as a biological stain, this compound has also been utilized in various industrial applications for coloring nonpolar substances such as oils, fats, waxes, and hydrocarbon products. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, experimental protocols for its use, and an exploration of its biological interactions and potential applications in research and development.

Core Properties of this compound

This compound is an azo compound with the chemical formula C₁₈H₁₆N₂O. Its structure features a substituted phenyl azo group linked to a naphthol ring, which is responsible for its chromophoric properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its application in various experimental settings.

| Property | Value | References |

| IUPAC Name | 1-[(2,4-dimethylphenyl)azo]-2-naphthol | |

| Synonyms | Solvent Orange 7, C.I. 12140 | |

| Molecular Formula | C₁₈H₁₆N₂O | |

| Molar Mass | 276.33 g/mol | |

| Appearance | Red-brown to orange-brownish powder | |

| Melting Point | 156-158 °C | |

| Maximum Absorption (λmax) | 493 nm (in methanol), 498 nm (in Chloroform) | |

| Molar Extinction Coefficient (ε) | ≥14,000 at 491-497 nm in methanol |

Solubility Profile

As a lysochrome, this compound exhibits high solubility in organic solvents and is practically insoluble in water. This differential solubility is the basis of its mechanism for staining lipids.

| Solvent | Solubility | References |

| Water | Insoluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Benzene | Soluble | |

| Chloroform | Slightly soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble (can be heated or sonicated to increase) | |

| Xylene | Soluble | |

| Ether | Soluble | |

| Petroleum Ether | Soluble | |

| Glacial Acetic Acid | Soluble |

Mechanism of Action as a Lysochrome

The staining mechanism of this compound is a physical process based on its preferential solubility in lipids over the solvent in which it is applied. Being a non-polar molecule, this compound readily partitions into the non-polar environment of lipid droplets within tissues. The intensity of the staining is directly related to the concentration of the dye that dissolves in the lipid. This process does not involve the formation of chemical bonds between the dye and the lipid molecules.

Diagram of the lysochrome staining mechanism of this compound.

Experimental Protocols

Staining of Neutral Lipids in Frozen Tissue Sections with this compound

This protocol details the steps for staining neutral lipids in frozen tissue sections using this compound. It is crucial to use frozen sections as fixation and embedding processes involving organic solvents will dissolve the lipids.

Materials:

-

This compound powder

-

70% Ethanol

-

Propylene glycol

-

Distilled water

-

Nuclear fast red solution (for counterstaining)

-

Glycerin jelly or other aqueous mounting medium

-

Cryostat

-

Microscope slides

-

Coplin jars

Procedure:

-

Sectioning: Cut frozen tissue sections at a thickness of 8-10 µm using a cryostat. Mount the sections on clean microscope slides.

-

Fixation: Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

-

Washing: Rinse the slides with distilled water.

-

Dehydration: Dehydrate the sections by immersing them in 100% propylene glycol for 2-5 minutes. This step is critical to avoid carrying water into the this compound solution.

-

Staining: Prepare a saturated solution of this compound in 70% ethanol. Filter the solution before use. Immerse the slides in the this compound staining solution for 10-15 minutes.

-

Differentiation: Differentiate the sections in 85% propylene glycol for 2-3 minutes to remove excess stain.

-

Washing: Rinse the slides thoroughly with distilled water.

-

Counterstaining (Optional): Counterstain the nuclei with a nuclear fast red solution for 3-5 minutes.

-

Washing: Wash the slides in running tap water for 1-2 minutes.

-

Mounting: Mount the coverslip using an aqueous mounting medium such as glycerin jelly.

Expected Results:

-

Lipids and triglycerides: Orange-red

-

Nuclei (if counterstained): Red

Workflow for this compound staining of frozen tissue sections.

Biological Interactions and Toxicological Profile

While this compound is a valuable tool for in vitro staining, its in vivo use is limited due to its toxicological profile. As an azo dye, this compound can be metabolized by liver enzymes and intestinal bacteria into potentially carcinogenic aromatic amines, such as p-phenylenediamine and aniline.

Metabolic Activation and Genotoxicity

The primary concern with Sudan dyes is their genotoxicity following metabolic activation. The metabolic pathway involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. These metabolites can undergo further enzymatic oxidation, for instance by cytochrome P450 enzymes, to form reactive intermediates. These reactive species can then form covalent adducts with DNA, primarily with guanine bases. The formation of these DNA adducts can lead to mutations and initiate carcinogenic processes.

Metabolic activation pathway of this compound leading to genotoxicity.

Applications in Drug Development and Research

The pronounced lipophilicity of this compound makes it a candidate for use as a tracer in studies of drug absorption and distribution, particularly for lipophilic drug candidates.

Use as a Lipophilic Tracer

This compound can be used as a model lipophilic compound to study the mechanisms of intestinal absorption and transport of poorly water-soluble drugs. By incorporating this compound into drug delivery systems such as liposomes or nanoemulsions, researchers can visually or spectrophotometrically track the fate of the carrier and infer the distribution of the encapsulated lipophilic drug.

Encapsulation in Drug Delivery Systems

The encapsulation of hydrophobic drugs into liposomes is a common strategy to improve their solubility and bioavailability. This compound can be encapsulated within the lipid bilayer of liposomes using methods like thin-film hydration. This allows for the study of formulation parameters that affect the stability and release of lipophilic compounds from these delivery systems.

Protocol for Encapsulation of this compound in Liposomes (Thin-Film Hydration Method):

-

Lipid Film Formation: Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs) with this compound entrapped in the lipid bilayers.

-

Sizing: To obtain vesicles of a uniform size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Workflow for the encapsulation of this compound in liposomes.

Conclusion

This compound is a well-established lysochrome dye with significant utility in the histological staining of lipids. Its physicochemical properties, particularly its lipophilicity, are central to its function. While its application as a biological stain is well-documented, its toxicological profile, specifically its potential for metabolic activation to genotoxic species, necessitates careful handling and limits its in vivo applications. Nevertheless, the distinct properties of this compound make it a valuable tool in research, particularly as a model lipophilic compound for studying drug delivery systems and absorption pathways. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of life sciences and drug development, enabling its effective and safe use in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for Lipid Staining in Frozen Sections using Sudan II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan II is a fat-soluble diazo dye used for the histochemical visualization of neutral lipids, such as triglycerides, in frozen tissue sections.[1][2] As a lysochrome, its staining mechanism is based on its preferential solubility in lipids over the dye solvent.[3][4] When tissue sections are immersed in a this compound solution, the dye selectively partitions into the lipid droplets, coloring them an orange-red hue. This technique is invaluable for studying lipid distribution in various tissues and pathological conditions like steatosis. Being a physical staining method, it is crucial to use frozen sections, as the organic solvents used in paraffin embedding would dissolve the lipids of interest.[5]

Experimental Protocols

I. Preparation of Reagents

A. This compound Staining Solution

-

Stock Solution (Saturated):

-

This compound powder

-

70% Ethanol or Isopropanol

-

Preparation: Add an excess of this compound powder to 70% ethanol or isopropanol in a sealed container. Shake well and let it sit for 24 hours at room temperature to ensure saturation. The solution should be filtered before each use to remove any undissolved particles.

-

-

Working Solution:

-

For Ethanol/Isopropanol based stock: Dilute the filtered stock solution with an equal volume of distilled water. Let the solution stand for 5-10 minutes and filter again before use. The working solution is stable for several hours.

-

Alternative Propylene Glycol method (adapted from Sudan Black B protocols):

-

Heat propylene glycol to 100°C.

-

Add 0.5 g of this compound to 100 mL of the hot propylene glycol and stir to dissolve.

-

Filter the hot solution through a Whatman No. 2 filter paper and allow it to cool.

-

Store at room temperature.

-

-

B. Fixative Solution (10% Neutral Buffered Formalin)

-

Formaldehyde (37-40% solution): 100 mL

-

Distilled water: 900 mL

-

Sodium phosphate, monobasic: 4 g

-

Sodium phosphate, dibasic (anhydrous): 6.5 g

-

Preparation: Dissolve the phosphate salts in distilled water before adding the formaldehyde.

C. Counterstain (Mayer's Hematoxylin)

-

Commercially available Mayer's Hematoxylin is recommended for consistency.

D. Differentiating Solution

-

85% Propylene Glycol (if using a propylene glycol-based stain)

-

70% Ethanol (if using an ethanol/isopropanol-based stain)

E. Mounting Medium

-

An aqueous mounting medium such as glycerin jelly is required to prevent the dissolution of the stained lipids.

II. Tissue Preparation and Sectioning

-

Tissue Freezing: Snap-freeze fresh tissue samples in isopentane cooled by liquid nitrogen to minimize ice crystal artifacts.

-

Sectioning: Cut frozen sections at a thickness of 8-12 µm using a cryostat maintained at approximately -20°C.

-

Mounting: Mount the sections onto positively charged glass slides and allow them to air dry for 30-60 minutes at room temperature.

III. Staining Protocol

-

Fixation: Immerse the slides in 10% neutral buffered formalin for 5-10 minutes.

-

Rinsing: Gently rinse the slides in distilled water.

-

Dehydration/Solvent Exchange:

-

For propylene glycol-based stain: Place slides in 100% propylene glycol for 5 minutes.

-

For ethanol/isopropanol-based stain: Briefly rinse in 70% ethanol.

-

-

Staining: Immerse the slides in the this compound working solution for 10-30 minutes. The optimal time may need to be determined empirically.

-

Differentiation:

-

For propylene glycol-based stain: Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.

-

For ethanol/isopropanol-based stain: Briefly rinse in 70% ethanol to differentiate.

-

-

Rinsing: Wash the slides thoroughly in distilled water.

-

Counterstaining: Immerse the slides in Mayer's hematoxylin for 30 seconds to 2 minutes for nuclear staining.

-

Bluing: "Blue" the hematoxylin by rinsing in running tap water or an alkaline solution (e.g., Scott's tap water substitute) for 1-2 minutes.

-

Mounting: Mount the coverslip with an aqueous mounting medium like glycerin jelly.

Data Presentation

| Parameter | Recommended Value | Notes |

| Tissue Section Thickness | 8-12 µm | Thicker sections may result in overstaining. |

| Fixation Time | 5-10 minutes | Over-fixation is generally not an issue for this stain. |

| Staining Incubation Time | 10-30 minutes | Optimal time should be determined for specific tissue types. |

| Differentiation Time | 1-3 minutes | Crucial for reducing background staining. |

| Counterstain Time | 30 seconds - 2 minutes | Adjust for desired nuclear staining intensity. |

Visualization of Experimental Workflow

Caption: Workflow of this compound staining for lipids.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or No Staining | Lipids lost during processing | Ensure frozen sections are used; avoid alcohol-based fixatives if lipids are very soluble. |

| Staining solution is old or depleted | Prepare fresh staining solution. | |

| Inadequate staining time | Increase incubation time in this compound solution. | |

| Excessive Background Staining | Inadequate differentiation | Increase time in differentiation solution or use a slightly higher concentration of ethanol for rinsing. |

| Staining solution is too concentrated | Dilute the working staining solution. | |

| Precipitate on Tissue | Staining solution was not filtered | Always filter the staining solution immediately before use. |

| Poor Morphology | Slow freezing of tissue | Snap-freeze tissue in isopentane cooled with liquid nitrogen to minimize ice crystals. |

| Sections allowed to dry out | Keep sections hydrated throughout the staining process. |

References

Visualizing Intracellular Triglycerides with Sudan II: Application Notes and Protocols for Researchers

For Immediate Release